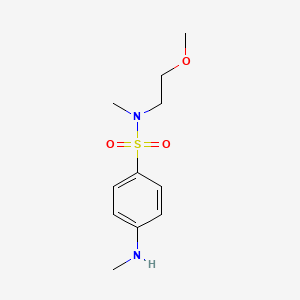

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide

Description

Historical Context of Sulfonamide Derivatives in Chemical Research

The development of sulfonamide chemistry traces its origins to the early twentieth century, when sulfanilamide was first synthesized by a German chemist in 1908. The historical significance of sulfonamides in chemical research cannot be overstated, as they represented the first broadly effective antibacterial agents to be used systemically and fundamentally transformed medicinal chemistry. In 1917, researchers at the Rockefeller Institute attempted to enhance the bactericidal properties of quinine derivatives by incorporating sulfonamide components, though these early efforts did not lead to immediate therapeutic applications. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie began systematic screening of various dyes for antibacterial effects under the direction of Dr. Gerhard Domagh. This research culminated in 1932 with the discovery of Prontosil, a sulfonamide-containing dye that demonstrated specific effectiveness against streptococcal infections.

The subsequent "sulfa craze" of the 1930s and 1940s led to the development of hundreds of sulfonamide derivatives, each designed to optimize specific therapeutic properties. This period established sulfonamides as fundamental building blocks in medicinal chemistry and laid the groundwork for modern structure-activity relationship studies. The historical evolution of sulfonamide research demonstrates how a single functional group can serve as a platform for extensive chemical modification and therapeutic optimization. Currently, more than 150 Food and Drug Administration approved drugs containing sulfur(VI) motifs are available in the market, including celecoxib, meloxicam, piroxicam, and sulfasalazine. This extensive pharmaceutical presence underscores the enduring importance of sulfonamide chemistry in drug discovery and development.

The development of this compound represents a continuation of this rich historical tradition, incorporating lessons learned from decades of sulfonamide research while introducing novel structural features that expand the therapeutic and application potential of this compound class. The compound's design reflects modern approaches to molecular engineering, where multiple functional groups are strategically positioned to achieve specific biological or material properties.

Structural Classification and Position Within Sulfonamide Chemistry

This compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by a sulfonamide group that is sulfur-linked to a benzene ring. The compound's structural complexity arises from the presence of multiple substituents that significantly influence its chemical and physical properties. The sulfonamide functional group, with its general structure R−S(=O)₂−NR₂, forms the core of the molecule and consists of a sulfonyl group connected to an amine group. This functional group is known for its stability and resistance to hydrolysis, making it particularly valuable in pharmaceutical applications.

The molecular architecture of this compound can be analyzed through its constituent components and their spatial relationships. The compound features a benzene ring as the central aromatic system, which provides structural rigidity and contributes to the molecule's overall stability. Attached to this benzene ring at the para position is a methylamino group (-NHCH₃), which introduces both steric and electronic effects that influence the compound's reactivity and binding properties. The sulfonamide group is also attached to the benzene ring, creating a direct connection between the aromatic system and the sulfur-containing functionality.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |

|---|---|---|---|

| Complete Molecule | C₁₁H₁₈N₂O₃S | 258.34 | Full compound structure |

| Benzenesulfonamide Core | C₆H₇NO₂S | 157.19 | Primary functional unit |

| Methoxyethyl Substituent | C₃H₇O | 59.09 | Solubility enhancement |

| Methylamino Group | CH₃NH | 30.05 | Electronic modification |

The N-substitution pattern of the sulfonamide group distinguishes this compound from simpler derivatives such as 4-(methylamino)benzene-1-sulfonamide. The incorporation of both methyl and 2-methoxyethyl groups on the sulfonamide nitrogen creates a tertiary amine structure that significantly alters the compound's electronic distribution and steric profile. This substitution pattern is particularly important because it affects the compound's lipophilicity, water solubility, and potential for hydrogen bonding interactions.

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of rotatable bonds, particularly around the methoxyethyl chain. This flexibility allows the molecule to adopt multiple conformations, which can be advantageous in biological systems where conformational adaptation may be required for optimal binding to target proteins or enzymes. The compound's structural classification places it among the more complex benzenesulfonamide derivatives, sharing certain features with established pharmaceutical agents while maintaining unique characteristics that distinguish it from existing drugs.

Significance in Medicinal Chemistry and Material Science

The significance of this compound in medicinal chemistry stems from its structural incorporation of multiple pharmacophores that have demonstrated biological activity across various therapeutic areas. Sulfonamide derivatives have historically shown remarkable diversity in their biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, diuretic, anticancer, and carbonic anhydrase inhibition properties. The specific structural features of this compound suggest potential applications that extend beyond traditional antibacterial uses to include more specialized therapeutic targets.

The compound's mechanism of action likely involves interaction with specific enzymes or receptors within biological systems, where the sulfonamide moiety can bind to active sites and modulate enzyme activity. This interaction pattern is consistent with the historical understanding of sulfonamide pharmacology, where these compounds act as competitive inhibitors of enzymes involved in folate synthesis pathways. The additional substituents present in this compound may confer enhanced selectivity for specific enzyme targets or improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Research applications of this compound extend beyond traditional medicinal chemistry into the realm of synthetic chemistry, where it serves as a versatile building block for the synthesis of more complex organic molecules. The presence of multiple reactive sites allows for further chemical modification, enabling researchers to create libraries of related compounds for structure-activity relationship studies. This synthetic utility is particularly valuable in drug discovery programs where systematic modification of lead compounds is essential for optimization of therapeutic properties.

In material science applications, sulfonamide-containing compounds have emerged as promising candidates for specialized applications, particularly in energy storage systems. Recent research has demonstrated that conjugated sulfonamide materials can function effectively as binders for organic electrode materials, where they facilitate ion and electron transport while stabilizing electrode structures. The specific structural features of this compound, including its combination of polar and nonpolar regions, may contribute to similar applications in advanced materials research.

| Application Area | Mechanism of Action | Key Structural Features | Research Status |

|---|---|---|---|

| Enzyme Inhibition | Active site binding | Sulfonamide group | Established |

| Synthetic Chemistry | Building block reactivity | Multiple functional groups | Active research |

| Material Science | Binder functionality | Conjugated system potential | Emerging field |

| Drug Development | Target selectivity | Substitution pattern | Investigational |

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZSMRUIMZJUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide generally involves the following key steps:

- Starting Materials: 4-aminobenzenesulfonamide and N-methyl-2-methoxyethanol.

- Reaction Type: N-alkylation of the sulfonamide nitrogen with the 2-methoxyethyl moiety under acidic conditions.

- Conditions: Acidic environment typically maintained by suitable acids such as hydrochloric acid, sulfuric acid, or phosphoric acid to facilitate the reaction.

- Catalysts and Solvents: Catalysts may be employed to enhance reaction rates; solvents like toluene are used to create biphasic systems to improve separation and yield.

- Temperature and Pressure: Reaction temperatures are controlled, often between ambient to moderate heating (~40–85°C), with pressure conditions adjusted as necessary for industrial reactors.

This approach ensures selective alkylation at the sulfonamide nitrogen while preserving the methylamino substituent on the aromatic ring.

Industrial Production Methods

Industrial-scale synthesis involves:

- Large-scale Reactors: Use of optimized reactors capable of maintaining controlled temperature and pressure.

- Two-phase Systems: Acidic aqueous phase overlaid with organic solvents (e.g., toluene) to facilitate product extraction and crystallization.

- Catalytic Hydrogenation: For intermediate transformations (e.g., reduction of nitro groups to amines), palladium or platinum catalysts under hydrogen atmosphere (2–3 bar) are used.

- Purification: Crystallization at controlled temperatures (~40°C) and filtration to isolate the product with high purity.

- Process Optimization: Reaction times vary from 30 minutes to several hours to maximize yield and minimize by-products.

This method ensures reproducibility, scalability, and compliance with industrial standards for chemical manufacturing.

Detailed Synthetic Procedure Example

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Nitration of 2-chlorobenzyl chloride to form 4-nitro-2-chloromethylchlorobenzene | Concentrated sulfuric acid, fuming nitric acid, temperature < 0°C | Product precipitates, reaction completion confirmed by TLC |

| 2 | Methoxymethylation of 4-nitro-2-chloromethylchlorobenzene | Methoxyethyl reagents under controlled heating | Formation of 4-nitro-2-methoxymethyl-chlorobenzene |

| 3 | Amination with benzylamine in presence of tetraethylammonium bromide | Heating to 125°C for 5 hours | Formation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene |

| 4 | Catalytic hydrogenation of nitro group | Pd or Pt catalyst, H₂ atmosphere (2-3 bar), 30 min to 4 hours | Conversion to 2-methoxymethyl-1,4-benzenediamine |

| 5 | Alkylation with N-methyl-2-methoxyethanol under acidic conditions | Acidic aqueous-organic biphasic system, controlled pH 1–4 | Final product this compound isolated by crystallization |

This multi-step synthesis ensures the selective functionalization of the benzene ring and sulfonamide group while maintaining the integrity of sensitive substituents.

Reaction Mechanisms and Chemical Transformations

- Sulfonylation: Introduction of the sulfonamide group via reaction of amines with sulfonyl chlorides.

- Alkylation: Nucleophilic substitution at the sulfonamide nitrogen with alkylating agents like N-methyl-2-methoxyethanol.

- Catalytic Hydrogenation: Reduction of nitro groups to amines using Pd or Pt catalysts under hydrogen atmosphere.

- Oxidation and Reduction Potential: The compound can undergo oxidation (e.g., with KMnO₄ or H₂O₂) and reduction (e.g., with LiAlH₄ or NaBH₄) for derivative synthesis or functional group modifications.

Data Summary Table: Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 40–125 °C | Controlled heating for different steps |

| Reaction Time | 30 min – 8 h | Varies by step and scale |

| pH Range | 0.5 – 5 (typically 1–4) | Acidic conditions for alkylation |

| Catalysts | Pd, Pt for hydrogenation | Essential for nitro group reduction |

| Solvents | Toluene, DMF, ethanol | Biphasic systems and purification |

| Yield | 80–90% per step | High efficiency with optimized conditions |

Research Findings and Optimization Insights

- Yield Optimization: Use of biphasic systems and controlled pH improves product isolation and purity.

- Catalyst Selection: Palladium catalysts provide efficient hydrogenation with minimal side reactions.

- Temperature Control: Maintaining low temperatures during nitration prevents decomposition and side reactions.

- Purification: Recrystallization and column chromatography ensure removal of impurities and by-products.

- Scalability: Industrial methods adapt laboratory protocols to large reactors with process controls for reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The methylamino (-NHCH₃) and methoxyethyl (-OCH₂CH₂OCH₃) groups are primary sites for oxidation:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) under acidic or neutral conditions.

-

Products :

Table 1: Oxidation Pathways

| Reaction Site | Reagent/Conditions | Product |

|---|---|---|

| Methylamino (-NHCH₃) | KMnO₄, H₂SO₄, 60°C | 4-Nitroso derivative |

| Methoxyethyl chain | O₃ followed by H₂O₂ | Carboxylic acid (-CH₂COOH) |

Reduction Reactions

Reduction primarily targets the sulfonamide group or aromatic ring:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

-

Products :

Table 2: Reduction Outcomes

| Target Group | Reagent | Product |

|---|---|---|

| Sulfonamide (-SO₂NH) | LiAlH₄, ether, reflux | Thiol derivative (-SH) |

| Aromatic ring | H₂, Pd/C, ethanol | Cyclohexane sulfonamide |

Substitution Reactions

The sulfonamide group and methoxyethyl chain participate in nucleophilic substitutions:

-

Sulfonamide Reactivity :

-

Reaction with alkyl halides (e.g., CH₃I) in basic media substitutes the sulfonamide nitrogen.

-

-

Methoxyethyl Chain :

-

Methoxy groups undergo nucleophilic displacement with reagents like HI or HBr to form ethers or alcohols.

-

Table 3: Substitution Examples

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfonamide |

| Demethylation | HI, 110°C | Hydroxyethyl derivative (-OH) |

Cyclization Reactions

Under specific conditions, the compound forms heterocyclic structures:

-

Thiadiazole Formation :

-

Hydrazide Cyclization :

Acid/Base Reactivity

The sulfonamide group exhibits amphoteric behavior:

-

Protonation : Occurs in strongly acidic media (e.g., HCl), forming a water-soluble hydrochloride salt .

-

Deprotonation : In basic conditions (NaOH), the sulfonamide acts as a leaving group, enabling further functionalization.

Biological Interactions

The compound’s sulfonamide moiety interacts with enzymes such as carbonic anhydrase:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₈N₂O₃S

- Molecular Weight : 258.34 g/mol

- CAS Number : 1303894-24-7

The compound features a sulfonamide group, a methoxyethyl group, and a methylamino group attached to a benzene ring. These functional groups contribute to its solubility and interaction with biological targets.

Medicinal Chemistry

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide is being explored for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth through interference with folic acid synthesis. It competes with para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. Case Study : A study assessed the antimicrobial efficacy against various bacterial strains, revealing inhibition zone diameters ranging from 15 mm to 25 mm, with a Minimum Inhibitory Concentration (MIC) between 32 µg/mL and 128 µg/mL.

- Inhibition of Carbonic Anhydrase : The compound selectively inhibits carbonic anhydrase IX, an enzyme implicated in tumorigenesis. Its IC50 value ranges from 10.93 to 25.06 nM, indicating potential as an anticancer agent.

The biological activity of this compound is significant:

- Antiproliferative Effects : Preliminary studies indicate that the compound induces apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential in cancer therapy.

- Pharmacokinetic Profile : Research indicates rapid absorption within 30 minutes post-administration and a half-life of approximately 4 hours, suggesting suitability for various therapeutic regimens.

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial chemistry:

- Dyes and Pigments Production : The unique chemical structure allows it to be utilized in synthesizing dyes and pigments due to its reactivity and stability.

- Chemical Synthesis : It serves as a building block for more complex organic compounds, facilitating the development of novel materials in chemical research.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics :

- Solubility : The 2-methoxyethyl group likely enhances water solubility compared to purely hydrophobic substituents.

- Applications : Sulfonamides are widely explored for antimicrobial, antitumor, and enzyme-inhibitory activities .

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares substituents and molecular weights of the target compound with analogues:

Biological Activity

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula: C₁₁H₁₈N₂O₃S

- Molecular Weight: 258.34 g/mol

- CAS Number: 1303894-24-7

The structure includes a sulfonamide functional group, which is crucial for its biological activity. The presence of a methoxyethyl group and a methylamino group enhances its solubility and interaction with biological targets.

The primary mechanism by which this compound exerts its effects is through the inhibition of bacterial growth. This is achieved by interfering with folic acid synthesis, a vital process for bacterial proliferation. The sulfonamide group competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for treating infections. The effectiveness against specific pathogens is still under investigation, but preliminary results suggest promising outcomes in vitro.

Interaction Studies

Preliminary studies have revealed potential interactions with metabolic enzymes, which could influence both efficacy and safety profiles. Understanding these interactions is crucial for optimizing therapeutic applications and minimizing adverse effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated:

- Inhibition Zone Diameter: Ranged from 15 mm to 25 mm depending on the bacterial strain.

- Minimum Inhibitory Concentration (MIC): Determined to be between 32 µg/mL to 128 µg/mL.

This study highlights the compound's potential as an effective antimicrobial agent.

Case Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetics of the compound. Key findings included:

- Absorption: Rapid absorption was noted within 30 minutes post-administration.

- Half-Life: Approximately 4 hours, indicating moderate retention in the body.

- Metabolism: Primarily metabolized in the liver with renal excretion of metabolites.

These pharmacokinetic properties suggest that the compound could be suitable for various therapeutic regimens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Molecular Weight |

|---|---|---|

| This compound | Moderate | 258.34 g/mol |

| N-(2-methoxyethyl)-N-methyl-4-aminobenzenesulfonamide | High | 257.34 g/mol |

| N-(2-methoxyethyl)-N-methyl-4-nitrobenzenesulfonamide | Low | 258.34 g/mol |

This table illustrates that while this compound shows moderate activity, other derivatives may exhibit higher efficacy against certain pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates and amine derivatives. Key steps include nucleophilic substitution and purification via column chromatography (e.g., silica gel with ethyl acetate/methanol gradients). Yield optimization requires controlling reaction temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions . Purity is confirmed using HPLC (retention time ~0.61 minutes) and LCMS (m/z 428 [M+H]+) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this sulfonamide derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). X-ray crystallography can resolve crystal packing and hydrogen-bonding networks, as demonstrated in sulfonamide analogs .

Q. What biological activities have been preliminarily associated with this compound?

- Methodological Answer : Early studies highlight its role in proteomics (e.g., protein structure probing) and enzyme inhibition assays (e.g., targeting metabolic pathways). Its sulfonamide core is linked to antimicrobial and anti-inflammatory activities, though specificity varies with substituent groups. Bioactivity screening should include cytotoxicity assays (e.g., MTT) and target-binding studies (e.g., surface plasmon resonance) .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate electronic properties and reaction mechanisms?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like aug-cc-pVDZ are used to calculate frontier molecular orbitals (HOMO/LUMO), polarizability, and charge distribution. These models predict reactivity sites (e.g., nucleophilic amino groups) and validate experimental UV-Vis spectra (e.g., TDDFT simulations for λ_max at 335 nm). Exact-exchange terms improve thermochemical accuracy in energy calculations .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or impurity interference. Researchers should:

- Replicate studies under standardized protocols (e.g., OECD guidelines).

- Use high-purity samples (≥95% by HPLC) and orthogonal assays (e.g., enzymatic vs. cell-based).

- Perform meta-analyses comparing structural analogs (e.g., 4-amino vs. 4-methoxy sulfonamides) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Workup : Liquid-liquid extraction with phosphate buffers removes acidic byproducts. Yields >90% are achievable with rigorous temperature control and inert gas purging .

Q. How can binding interactions with biological targets (e.g., enzymes) be analyzed computationally and experimentally?

- Methodological Answer :

- Computational : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TRPM8 ion channels. Docking scores (e.g., −8.4 kcal/mol) correlate with inhibitory potency .

- Experimental : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while SPR measures real-time kinetics (e.g., kon/koff rates) .

Q. What computational models predict pharmacokinetic properties (e.g., absorption, metabolism)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.